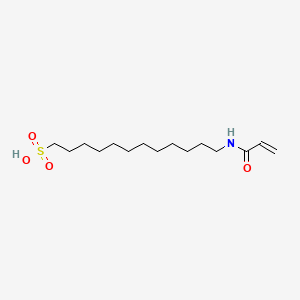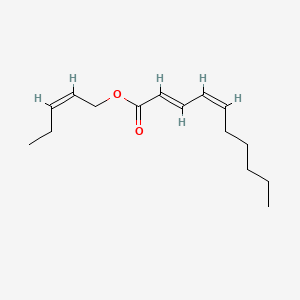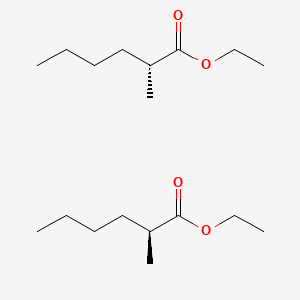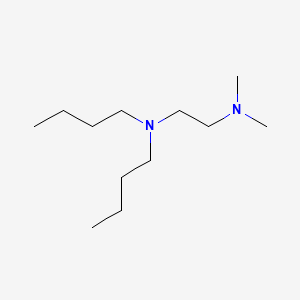
1-Mercaptopyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Mercaptopyrrolidin-2-one is a sulfur-containing heterocyclic compound with a five-membered lactam ring It is a derivative of pyrrolidin-2-one, where a mercapto group (-SH) is attached to the second carbon of the pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Mercaptopyrrolidin-2-one can be synthesized through several methods. One common approach involves the reaction of pyrrolidin-2-one with thiolating agents under controlled conditions. For instance, the reaction of pyrrolidin-2-one with hydrogen sulfide in the presence of a base can yield this compound. Another method involves the use of thiourea as a sulfur source, where pyrrolidin-2-one is treated with thiourea and a suitable catalyst to form the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Mercaptopyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or other reduced derivatives.
Substitution: The mercapto group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols, reduced sulfur-containing derivatives.
Substitution: Various substituted pyrrolidin-2-one derivatives.
Applications De Recherche Scientifique
1-Mercaptopyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of sulfur-containing heterocycles and other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals due to its versatile reactivity and functional properties.
Mécanisme D'action
The mechanism of action of 1-mercaptopyrrolidin-2-one involves its interaction with molecular targets through its mercapto group. The sulfur atom in the mercapto group can form covalent bonds with electrophilic centers in target molecules, leading to the modulation of biological pathways. This interaction can result in the inhibition or activation of specific enzymes, receptors, or other proteins, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
1-Mercaptopyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one: Lacks the mercapto group, resulting in different chemical reactivity and biological properties.
2-Mercaptopyridine: Contains a pyridine ring instead of a pyrrolidine ring, leading to differences in electronic properties and reactivity.
Thiourea: Contains a similar sulfur functional group but has a different overall structure and reactivity.
Uniqueness: this compound is unique due to the presence of both a lactam ring and a mercapto group, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
85443-50-1 |
|---|---|
Formule moléculaire |
C4H7NOS |
Poids moléculaire |
117.17 g/mol |
Nom IUPAC |
1-sulfanylpyrrolidin-2-one |
InChI |
InChI=1S/C4H7NOS/c6-4-2-1-3-5(4)7/h7H,1-3H2 |
Clé InChI |
WOQLPPITHNQPLR-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


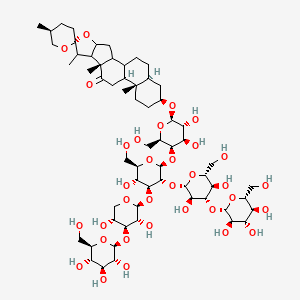
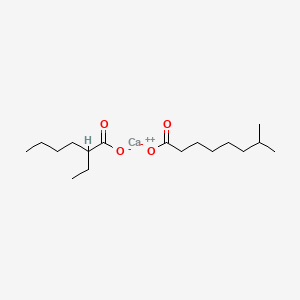
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-6-(2,4-dinitroanilino)hexanoic acid](/img/structure/B12654119.png)
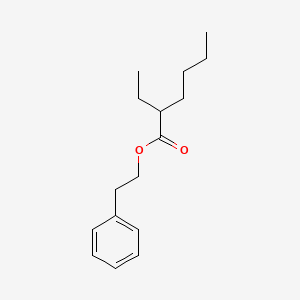
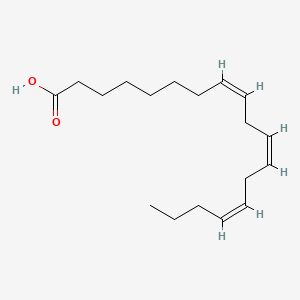

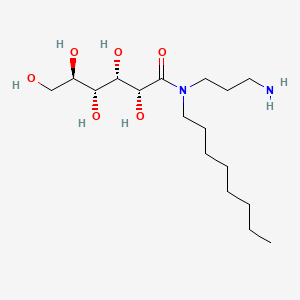
![Glycine, N-[6-[[[(4-chlorophenyl)methyl]amino]carbonyl]-8-[2-(3,3-dimethyl-1-azetidinyl)-2-oxoethyl]-7,8-dihydro-7-oxo-1,8-naphthyridin-4-yl]-N-methyl-](/img/structure/B12654129.png)
